molecular formula C15H13NOS B14006252 Benzeneacetamide,N-methyl-N-phenyl-a-thioxo- CAS No. 65117-43-3

Benzeneacetamide,N-methyl-N-phenyl-a-thioxo-

Cat. No.: B14006252
CAS No.: 65117-43-3
M. Wt: 255.3 g/mol
InChI Key: XNICGAQQXMPXFB-UHFFFAOYSA-N
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Description

Benzeneacetamide, N-methyl-N-phenyl-a-thioxo- is an organic compound with a complex structure that includes a benzene ring, an acetamide group, and a thioxo group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzeneacetamide, N-methyl-N-phenyl-a-thioxo- typically involves the reaction of N-methyl-N-phenylacetamide with a thioxo reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include dichloromethane and tetrahydrofuran.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: Benzeneacetamide, N-methyl-N-phenyl-a-thioxo- can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and other substituting agents.

Major Products Formed:

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include amines or alcohols.

    Substitution: Products vary depending on the substituent introduced.

Scientific Research Applications

Benzeneacetamide, N-methyl-N-phenyl-a-thioxo- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzeneacetamide, N-methyl-N-phenyl-a-thioxo- involves its interaction with specific molecular targets. The thioxo group is known to interact with thiol groups in proteins, potentially inhibiting their function. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

  • N-Methyl-2-phenylacetamide
  • N-Methylphenylacetamide
  • Benzeneacetamide

Comparison: Benzeneacetamide, N-methyl-N-phenyl-a-thioxo- is unique due to the presence of the thioxo group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity and potential for specific biological interactions.

Properties

CAS No.

65117-43-3

Molecular Formula

C15H13NOS

Molecular Weight

255.3 g/mol

IUPAC Name

N-methyl-N,2-diphenyl-2-sulfanylideneacetamide

InChI

InChI=1S/C15H13NOS/c1-16(13-10-6-3-7-11-13)15(17)14(18)12-8-4-2-5-9-12/h2-11H,1H3

InChI Key

XNICGAQQXMPXFB-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C(=S)C2=CC=CC=C2

Origin of Product

United States

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